6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by the presence of two fluorine atoms at the 6 and 8 positions, and a dihydro-1,4-benzoxazine core. Benzoxazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine typically involves the nucleophilic substitution of chlorine in various chloropyrimidines with a fluorinated benzoxazine precursor. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and the presence of a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction used in its synthesis, where chlorine atoms in chloropyrimidines are replaced by the benzoxazine moiety.
Oxidation and Reduction: These reactions can modify the oxidation state of the benzoxazine ring, potentially leading to different derivatives.
Substitution Reactions: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include various substituted benzoxazines, which can exhibit different biological activities and properties.
Scientific Research Applications
6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of antiviral agents, particularly against herpes simplex virus type 1 (HSV-1).
Materials Science: Benzoxazine derivatives are used in the development of high-performance polymers and resins.
Biological Studies: The compound is studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.
Mechanism of Action
The mechanism of action of 6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral replication by interfering with viral DNA polymerase or other essential viral enzymes . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
7,8-difluoro-3,4-dihydro-3-methyl-2H-1,4-benzoxazine: This compound has a similar structure but includes a methyl group at the 3 position.
3,4-dihydro-2H-1,4-benzoxazine: Lacks the fluorine atoms and has different chemical properties and biological activities.
Uniqueness
6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and materials science.
Properties
IUPAC Name |
6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4,11H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUQWCUSJRIBEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939759-10-1 |
Source
|
Record name | 6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.